Tert-butyl 4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO3/c1-17(2,3)22-16(21)19-9-8-15(13(10-19)11-20)12-4-6-14(18)7-5-12/h4-7,13,15,20H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBDGYQRKQAUJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CO)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601138513 | |
| Record name | 1,1-Dimethylethyl 4-(4-fluorophenyl)-3-(hydroxymethyl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601138513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936497-90-4 | |
| Record name | 1,1-Dimethylethyl 4-(4-fluorophenyl)-3-(hydroxymethyl)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936497-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-(4-fluorophenyl)-3-(hydroxymethyl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601138513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Core Formation
- The piperidine core is often constructed from N-Boc-protected piperidine derivatives or via cyclization reactions starting from amino alcohols or amino acids precursors.
- A common approach involves N-Boc protection of piperidine nitrogen early in the synthesis to facilitate selective functionalization at other positions without affecting the nitrogen.
Installation of the 3-(hydroxymethyl) Group
- The hydroxymethyl group at the 3-position is introduced by functional group transformation of a suitable precursor, such as a 3-formyl or 3-halogenated intermediate.
- Reduction of a 3-formyl group to the corresponding hydroxymethyl is commonly achieved using sodium borohydride (NaBH4) or other mild hydride reagents.
- Alternatively, direct hydroxymethylation can be performed via nucleophilic substitution or hydroxymethylation reactions on the piperidine ring.
Purification and Characterization
- The final compound is purified by flash column chromatography or recrystallization to achieve high purity.
- Characterization is performed using NMR spectroscopy (1H, 13C), HRMS, IR spectroscopy , and sometimes X-ray crystallography to confirm stereochemistry and structure.
Representative Synthetic Procedure (Literature-Based)
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | N-Boc-piperidine precursor | Starting material with Boc protection | - | Commercially available or synthesized |
| 2 | 4-Fluorophenylboronic acid, Pd catalyst, base, solvent (e.g., Pd(PPh3)4, K2CO3, toluene/water) | Suzuki coupling to install 4-fluorophenyl group | 70-90 | Mild conditions preserve Boc group |
| 3 | Oxidation or halogenation at 3-position | Introduce formyl or halogen group | 60-80 | Precursor for hydroxymethylation |
| 4 | NaBH4 or equivalent reducing agent | Reduction of formyl to hydroxymethyl | 80-95 | Mild reduction to avoid side reactions |
| 5 | Purification by chromatography | Isolation of pure product | - | Confirmed by NMR, HRMS |
Research Findings and Optimization Notes
- Stereochemical control is critical; the (3S,4R) stereochemistry is often achieved by using chiral starting materials or chiral catalysts.
- The Boc protecting group is stable under Suzuki coupling and reduction conditions, allowing for sequential functionalization without deprotection.
- Yields vary depending on the purity of starting materials and reaction conditions but generally range from 60% to 95% per step.
- The fluorine substituent on the phenyl ring influences the electronic properties and reactivity, requiring careful optimization of coupling conditions.
- Purification steps are essential to remove palladium residues and side products, ensuring suitability for further biological evaluation.
Summary Table of Key Synthetic Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Piperidine core formation | N-Boc protection, cyclization | Ensures nitrogen protection |
| Aryl substitution | Suzuki coupling, Pd catalyst, base | High regioselectivity, mild conditions |
| Hydroxymethyl installation | Reduction of aldehyde with NaBH4 | High yield, mild conditions |
| Purification | Flash chromatography | Essential for purity and characterization |
| Stereochemistry | Chiral precursors or catalysts | Controls biological activity |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group, resulting in the formation of a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the ester group, yielding a primary alcohol.
Substitution: The fluorophenyl group can participate in various substitution reactions, such as halogen exchange or nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions for substitution reactions often involve the use of polar aprotic solvents and catalysts to facilitate the reaction.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of primary alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions of piperidine derivatives with biological targets. It may also serve as a building block for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors, while the piperidine ring can modulate the compound’s overall pharmacokinetic properties. The hydroxymethyl group may participate in hydrogen bonding interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations on the Piperidine Ring
Compound A: (3S,4R)-tert-Butyl 4-(4-fluoro-3-(methoxycarbonyl)phenyl)-3-(hydroxymethyl)piperidine-1-carboxylate
- Key Difference : Methoxycarbonyl group at the 3-position of the phenyl ring.
- Synthesis : Derived via deprotection of a tert-butyldimethylsilyl (TBS) ether using tetrabutylammonium fluoride (TBAF) .
- Reactivity : The methoxycarbonyl group enhances electrophilicity, enabling further modifications (e.g., sulfonylation) .
- Application : Intermediate for mesylated derivatives used in kinase inhibitor optimization .
Compound B: tert-Butyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate (QB-0594)
- Key Difference : Fluorine at the 2-position of the phenyl ring; hydroxyl group at C4 of piperidine.
- Impact : Altered electronic properties due to ortho-substitution; increased polarity from the hydroxyl group .
- Physical State : Solid (vs. oil for the target compound) .
Compound C: tert-Butyl 4-(4-fluorophenyl)-3-oxopiperazine-1-carboxylate (QP-7994)
- Key Difference : Piperazine ring with a ketone at C3.
Substituent Variations on the Phenyl Ring
Compound D: tert-Butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate
- Key Difference : Trifluoromethyl group at the 2-position; dihydropyridine ring.
- Impact : Trifluoromethyl’s electron-withdrawing nature increases metabolic stability; unsaturated ring alters binding affinity .
Compound E: tert-Butyl 4-(4-methylphenyl)piperidine-1-carboxylate
Backbone Modifications
Compound F: tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate
Comparative Data Table
Biological Activity
Tert-butyl 4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate (CAS Number: 160296-41-3) is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and insights from research findings.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 309.38 g/mol. The compound features a piperidine ring with various substituents that contribute to its pharmacological properties.
Preliminary studies suggest that the biological activity of this compound may be linked to its interaction with specific enzymes and receptors. The presence of the fluorine atom in the para position of the phenyl ring is believed to enhance lipophilicity and improve binding affinity to biological targets, similar to other fluorinated compounds that have shown increased potency against various biological pathways .
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts, including:
- Enzyme Inhibition : Research indicates that compounds with similar structures can inhibit enzymes such as monoacylglycerol lipase (MAGL), which plays a role in endocannabinoid metabolism. For instance, related benzoylpiperidine derivatives have demonstrated significant inhibitory activity against MAGL, suggesting potential therapeutic applications in pain management and inflammation .
- Cell Growth Inhibition : Studies have shown that structurally related compounds exhibit cytotoxic effects on cancer cell lines, including breast and colorectal cancers. The IC50 values for these compounds range significantly, indicating varying degrees of potency .
Comparative Biological Activity
| Compound Name | IC50 (µM) | Biological Target |
|---|---|---|
| This compound | TBD | TBD |
| Benzoylpiperidine derivative (related structure) | 0.84 | MAGL |
| Other benzoylpiperidine derivatives | 7.9 - 92 | Various cancer cell lines |
Case Studies
- MAGL Inhibition : A study focused on the benzoylpiperidine class revealed that certain derivatives exhibited competitive inhibition against MAGL with IC50 values as low as 0.08 µM, indicating high potency. This suggests that this compound could be evaluated for similar effects given its structural similarities .
- Cytotoxicity in Cancer Cells : Research on related compounds demonstrated significant inhibition of cell proliferation in human breast cancer cells, with IC50 values ranging from 7.9 to 92 µM. These findings highlight the potential of this class of compounds in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
